REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:18]=[CH:17][C:5]([O:6][CH2:7]N2C3C=CC=CC=3N=N2)=[C:4]([CH:19]2[CH2:21][O:20]2)[CH:3]=1.[Li+].CC([N-]C(C)C)C>O1CCCC1>[Cl:1][C:2]1[CH:18]=[CH:17][C:5]2[O:6][CH:7]=[C:19]([CH2:21][OH:20])[C:4]=2[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
25.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(OCN2N=NC3=C2C=CC=C3)C=C1)C1OC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then the reaction mixture is quenched with saturated aqueous ammonium chloride solution
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue is diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporation
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(C(=CO2)CO)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 110.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |